1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide
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Description
1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H15N3OS and its molecular weight is 225.31. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Analysis
- Synthesis and Analysis of Crystal Structure : Compounds similar to "1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide" have been synthesized and analyzed for their crystal structure and molecular interactions. For instance, Sivajeyanthi et al. (2017) investigated a related compound, focusing on its crystal structure and molecular interactions, including hydrogen bonding patterns (Sivajeyanthi et al., 2017).
Fluorescent Probe Development
- Application as a Fluorescent Sensor : Research by Marenco et al. (2012) explored the use of a similar compound as a fluorescent sensor for detecting iron (Fe(III)) in aqueous solutions, demonstrating its potential in analytical chemistry (Marenco et al., 2012).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activities. This research indicates the potential of such compounds in pharmaceutical and health-related applications (Bărbuceanu et al., 2014).
Anticonvulsant Approach
- Anticonvulsant Activity Study : Tripathi and Kumar (2013) designed and synthesized novel hydrazinecarbothioamides and evaluated their anticonvulsant activity. The study highlights the potential therapeutic application of such compounds (Tripathi & Kumar, 2013).
Antitumor and Antimicrobial Properties
- Investigating Antitumor and Antimicrobial Effects : Various studies have explored the antitumor and antimicrobial properties of hydrazinecarbothioamide derivatives. For example, Hussein et al. (2015) and Bhat et al. (2015) investigated the antitumor properties of such compounds, highlighting their potential in cancer therapy (Hussein et al., 2015), (Bhat et al., 2015).
Corrosion Inhibition
- Role in Corrosion Inhibition : Ebenso et al. (2010) explored the use of thiosemicarbazides as corrosion inhibitors, demonstrating the compound's utility in materials science (Ebenso et al., 2010).
Properties
IUPAC Name |
1-amino-1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8-2-4-9(5-3-8)12-10(15)13(11)6-7-14/h2-5,14H,6-7,11H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKBXIXKPTCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(CCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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